molecular formula C10H9F3O2 B8116873 2-(Trifluoromethyl)chroman-5-ol

2-(Trifluoromethyl)chroman-5-ol

Cat. No.: B8116873
M. Wt: 218.17 g/mol
InChI Key: BEUOEFPJVSPNQG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)chroman-5-ol is a chemical compound belonging to the class of chromanes, which are derivatives of benzopyran. The presence of a trifluoromethyl group in its structure significantly influences its chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)chroman-5-ol typically involves the reaction of chroman derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl ketones and chroman-2-ols, followed by a series of reactions such as Michael addition and hemiacetalization . The reaction conditions often require the presence of a base, anhydrous solvents, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)chroman-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated ketones, dihydrochromans, and aminochromans .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)chroman-5-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to inhibition or activation of specific pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison: 2-(Trifluoromethyl)chroman-5-ol is unique due to the position of the trifluoromethyl group and the hydroxyl group on the chroman ring. This specific arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(trifluoromethyl)-3,4-dihydro-2H-chromen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h1-3,9,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUOEFPJVSPNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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